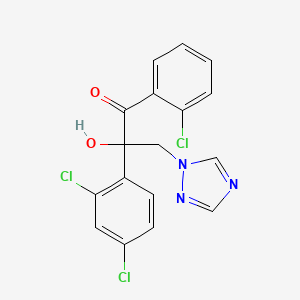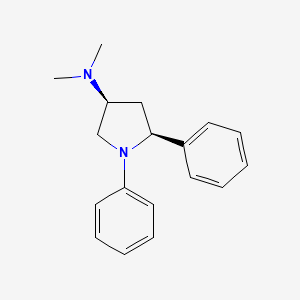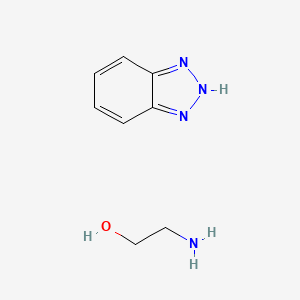
Phenoxazine, 10-(3-piperidinopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxazine, 10-(3-piperidinopropyl)- is a derivative of phenoxazine, a heterocyclic compound with a tricyclic structure consisting of two benzene rings fused to an oxazine ring This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenoxazine derivatives typically involves several steps, including the formation of the phenoxazine core and subsequent functionalization. One common method for synthesizing phenoxazine involves the oxidative cyclization of 2-aminophenol with diphenylamine.
Industrial Production Methods
Industrial production of phenoxazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and purification techniques such as recrystallization and chromatography to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Phenoxazine, 10-(3-piperidinopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the phenoxazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenoxazine compounds .
Applications De Recherche Scientifique
Phenoxazine, 10-(3-piperidinopropyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of phenoxazine, 10-(3-piperidinopropyl)- involves its interaction with various molecular targets, including proteins and nucleic acids. The compound can bind to specific sites on these molecules, altering their structure and function. This interaction can lead to the inhibition of enzymatic activity, disruption of cellular processes, and induction of cell death in certain cases .
Comparaison Avec Des Composés Similaires
Phenoxazine, 10-(3-piperidinopropyl)- can be compared with other phenoxazine derivatives, such as:
10-(3’-N-morpholinopropyl)phenoxazine: Known for its anticancer properties.
10-(4’-N-morpholinobutyl)phenoxazine: Studied for its antimicrobial activity.
10-(3’-N-morpholinopropyl)-2-chlorophenoxazine: Investigated for its antiviral properties.
Propriétés
Numéro CAS |
95554-67-9 |
|---|---|
Formule moléculaire |
C20H24N2O |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
10-(3-piperidin-1-ylpropyl)phenoxazine |
InChI |
InChI=1S/C20H24N2O/c1-6-13-21(14-7-1)15-8-16-22-17-9-2-4-11-19(17)23-20-12-5-3-10-18(20)22/h2-5,9-12H,1,6-8,13-16H2 |
Clé InChI |
VIOXGDDWUXTAJH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCN2C3=CC=CC=C3OC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




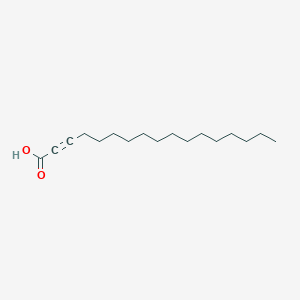
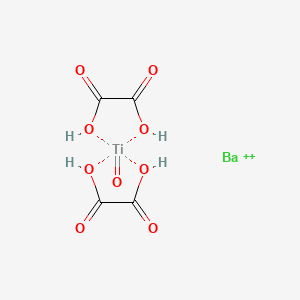
![2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran](/img/structure/B12679407.png)
![3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B12679409.png)
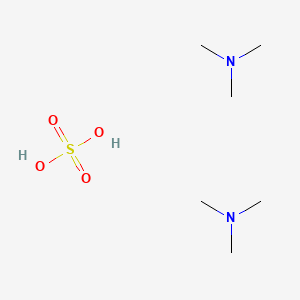
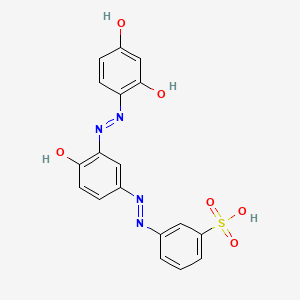
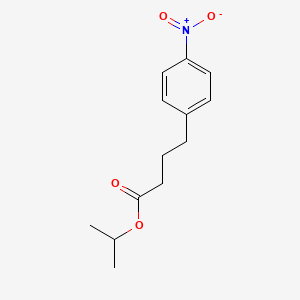

![N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12679434.png)
